Evidence Gap: Absence of Target-Specific Activity Data vs. Class-Level Reference
A foundational 1987 study by Wentland et al. established antidepressant activity for a series of 2-substituted 4,5-dihydro-1H-imidazoles, reporting that napamezole (a 2-naphthylmethyl derivative) exhibited an ED50 of 36 mg/kg (p.o.) in a clonidine-induced antinociception model in mice [1]. While this confirms the therapeutic potential of the chemical class, it provides no quantitative basis for selecting CAS 851865-29-7. No potency, efficacy, or selectivity data from any assay have been reported for the target compound. Direct comparison to napamezole or any other specific analog is impossible. The substitution pattern (3-fluorobenzylthio vs. naphthylmethyl) is too distinct to extrapolate any activity.
| Evidence Dimension | In vivo Antidepressant Activity (ED50, clonidine antagonism model) |
|---|---|
| Target Compound Data | N/A (No data available) |
| Comparator Or Baseline | Napamezole: ED50 = 36 mg/kg p.o. (from Wentland et al., 1987) |
| Quantified Difference | Unquantifiable |
| Conditions | Mouse clonidine-induced antinociception model (Wentland et al., 1987) |
Why This Matters
Demonstrates that meaningful activity exists within the broader chemical class, but underscores the critical lack of data needed to confirm if this specific derivative possesses a desirable therapeutic index, making it unselectable over existing class leaders.
- [1] Wentland, M. P., Bailey, D. M., Alexander, E. J., Castaldi, M. J., Ferrari, R. A., Haubrich, D. R., ... & Perrone, M. H. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489. View Source
